molecular formula C10H6O8 B166702 Pyromellitic acid CAS No. 89-05-4

Pyromellitic acid

Cat. No. B166702
Key on ui cas rn: 89-05-4
M. Wt: 254.15 g/mol
InChI Key: CYIDZMCFTVVTJO-UHFFFAOYSA-N
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Patent
US04595470

Procedure details

For example, when the photocarbonylation reaction is effected by dissolving 4-chlorophthalic acid in an aqueous solution of sodium hydroxide (4-6N) and blowing carbon monoxide into the solution at a temperature of 60°-80° C. under a pressure of 1-10 atm, the reaction product consists mainly of the desired trimellitic acid, and by-product is scarcely formed except a small amount of formic acid. The reaction for obtaining pyromellitic acid from 5-chlorotrimellitic acid proceeds similarly as above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[C]=O.[C:16]([OH:30])(=[O:29])[C:17]1[C:18](=[CH:22][C:23](=[CH:27][CH:28]=1)[C:24]([OH:26])=[O:25])[C:19]([OH:21])=[O:20].[CH:31]([OH:33])=[O:32]>[OH-].[Na+]>[C:6]([OH:8])(=[O:7])[C:27]1[C:23](=[CH:22][C:18](=[C:17]([CH:28]=1)[C:16]([OH:30])=[O:29])[C:19]([OH:21])=[O:20])[C:24]([OH:26])=[O:25].[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5]([C:6]([OH:8])=[O:7])=[CH:9][C:10]=1[C:31]([OH:33])=[O:32] |f:4.5,^3:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 60°-80° C.
CUSTOM
Type
CUSTOM
Details
The reaction

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O
Name
Type
product
Smiles
ClC1=C(C=C(C(C(=O)O)=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04595470

Procedure details

For example, when the photocarbonylation reaction is effected by dissolving 4-chlorophthalic acid in an aqueous solution of sodium hydroxide (4-6N) and blowing carbon monoxide into the solution at a temperature of 60°-80° C. under a pressure of 1-10 atm, the reaction product consists mainly of the desired trimellitic acid, and by-product is scarcely formed except a small amount of formic acid. The reaction for obtaining pyromellitic acid from 5-chlorotrimellitic acid proceeds similarly as above.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5](=[CH:9][CH:10]=1)[C:6]([OH:8])=[O:7].[C]=O.[C:16]([OH:30])(=[O:29])[C:17]1[C:18](=[CH:22][C:23](=[CH:27][CH:28]=1)[C:24]([OH:26])=[O:25])[C:19]([OH:21])=[O:20].[CH:31]([OH:33])=[O:32]>[OH-].[Na+]>[C:6]([OH:8])(=[O:7])[C:27]1[C:23](=[CH:22][C:18](=[C:17]([CH:28]=1)[C:16]([OH:30])=[O:29])[C:19]([OH:21])=[O:20])[C:24]([OH:26])=[O:25].[Cl:1][C:2]1[CH:3]=[C:4]([C:11]([OH:13])=[O:12])[C:5]([C:6]([OH:8])=[O:7])=[CH:9][C:10]=1[C:31]([OH:33])=[O:32] |f:4.5,^3:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)C(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=CC1)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at a temperature of 60°-80° C.
CUSTOM
Type
CUSTOM
Details
The reaction

Outcomes

Product
Name
Type
product
Smiles
C(C=1C(C(=O)O)=CC(C(=O)O)=C(C(=O)O)C1)(=O)O
Name
Type
product
Smiles
ClC1=C(C=C(C(C(=O)O)=C1)C(=O)O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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